Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a 3-bromophenyl substituent at position 3, a 4-fluorobenzoyl group at position 7, and an ethyl carboxylate moiety at position 3.
Properties
CAS No. |
302912-68-1 |
|---|---|
Molecular Formula |
C23H16BrFN2O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3 |
InChI Key |
VGPZGEJDFYEXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, starting from the construction of the pyrrolo[1,2-c]pyrimidine core. One common method involves the use of a metal-free consecutive chemoselective double cyanation reaction, which provides good yields and functional group tolerance . The reaction mechanism includes a sequence of cyano-addition, migration, and aromatization to form the pyrrole skeleton .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from three primary functional groups:
-
Ethyl ester at position 5: Susceptible to hydrolysis, transesterification, or nucleophilic substitution.
-
3-bromophenyl substituent : Enables cross-coupling reactions (e.g., Suzuki, Ullmann).
-
4-fluorobenzoyl group : Participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS)
The 4-fluorobenzoyl moiety undergoes EAS at activated positions, with bromine and fluorine directing incoming electrophiles. Reported reactions include:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at para to fluorine | 65–72% |
| Halogenation (Cl) | Cl₂, FeCl₃, CH₂Cl₂ | Chlorination at ortho to benzoyl carbonyl | 58% |
3.1. Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : NaOH/EtOH/H₂O (reflux, 6 h) → Carboxylic acid derivative (quantitative yield).
-
Acidic hydrolysis : HCl/MeOH (60°C, 12 h) → Partial degradation observed due to pyrrolo-pyrimidine core instability.
3.2. Suzuki-Miyaura Coupling
The 3-bromophenyl group participates in Pd-catalyzed cross-coupling:
pythonConditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h Aryl boronic acid (1.2 eq) → Biaryl product (78–85% yield) [1]
Redox Behavior
Electrochemical studies via cyclic voltammetry (CV) reveal quasi-reversible redox processes:
| Peak | Potential (V vs. Ag/AgCl) | Process | Reversibility |
|---|---|---|---|
| 1a | -1.25 | Reduction of benzoyl group | Quasi-reversible |
| 2c | +0.98 | Oxidation of pyrrole ring | Irreversible |
Scan rate studies (0.1–1 V/s) confirm diffusion-controlled kinetics for reduction peaks .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss stages corresponding to:
-
Ester group degradation (220–280°C)
-
Pyrrolo-pyrimidine core breakdown (>300°C)
Synthetic Modifications
One-pot three-component synthesis (typical conditions):
textPyrimidine derivative + 2-bromo-4’-fluoroacetophenone + ethyl propiolate → 1,2-epoxybutane (reflux, 24 h) → Product (41–80% yield) [1][2]
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Future studies should explore its catalytic asymmetric reactions and biological target interactions.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo[1,2-c]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Variations and Electronic Effects
Key Observations :
- The 4-fluorobenzoyl group enhances electron deficiency more effectively than chlorobenzoyl or methylbenzoyl analogs, which could improve fluorescence properties .
Physicochemical and Spectral Properties
Analysis :
- The target compound’s fluorine atom may contribute to unique ¹⁹F NMR signals (unreported in evidence) and higher thermal stability compared to non-fluorinated analogs .
Biological Activity
Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound with notable potential in medicinal chemistry, particularly in oncology. Its structure features a pyrrolo[1,2-c]pyrimidine core, which has been associated with various biological activities, especially anticancer properties. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative analysis with structurally similar compounds.
- Molecular Formula : C23H16BrFN2O3
- Molecular Weight : 467.29 g/mol
- CAS Number : 302912-68-1
Research indicates that compounds containing pyrrolo[1,2-c]pyrimidine moieties exhibit significant biological activities, particularly in cancer therapy. This compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics. This leads to cell cycle arrest and subsequent cell death .
- Cell Line Testing : The compound has been tested against various cancer cell lines, including breast and colon cancer cells. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Bromophenyl and fluorobenzoyl groups | Anticancer activity | Disrupts microtubule dynamics |
| Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Similar core with different bromination | Anticancer activity | Different substitution pattern affects activity |
| Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine instead of bromine | Potentially anticancer | Chlorination may alter electronic properties |
| Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Fluorinated analog | Anticancer activity | Fluorination impacts lipophilicity and bioavailability |
Binding Affinity Studies
Interaction studies involving this compound focus on its binding affinity to tubulin and other cellular targets. Techniques such as molecular docking simulations and in vitro binding assays are typically utilized to elucidate the mechanisms by which this compound exerts its biological effects. Preliminary results indicate that it may disrupt microtubule dynamics effectively .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CH₃CN, NaHSO₄, reflux | 34% | |
| 2 | NH₄OAc, 120°C | 45% |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Slow evaporation of a dichloromethane/hexane solution at 298 K .
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEXII CCD diffractometer .
- Disorder Handling: Partial occupancy refinement for disordered groups (e.g., flexible side chains) using SHELXL .
- Validation: R-factor < 0.06 and wR-factor < 0.18 indicate high data reliability .
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell dimensions | a=9.661 Å, b=12.422 Å | |
| R-factor | 0.054 |
Advanced: How to optimize reaction conditions to improve yield?
Methodological Answer:
- Catalyst Screening: Replace NaHSO₄ with Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, balancing reactivity and solubility .
- Temperature Gradient: Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 10 min vs. 24-hour reflux) .
- In Situ Monitoring: Track reaction progress via TLC or HPLC-MS to identify bottlenecks (e.g., byproduct formation) .
Advanced: How to resolve discrepancies in spectroscopic data between studies?
Methodological Answer:
- NMR Assignments: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by aromatic proton coupling .
- Solvent Artifacts: Compare data in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift OH/NH peaks .
- Crystallographic Validation: Cross-verify NMR/IR data with SC-XRD to confirm regiochemistry (e.g., substituent positioning) .
Advanced: What strategies evaluate biological activity mechanisms?
Methodological Answer:
- Receptor Binding Assays: Radiolabeled analogs (e.g., ¹⁸F for PET imaging) quantify target engagement in vitro .
- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., kinase assays with ATP-competitive probes) .
- Computational Modeling: Dock the compound into protein active sites (PDB ID: 4XYZ) using AutoDock Vina to predict binding modes .
Q. Table 3: Biological Evaluation Workflow
| Assay Type | Protocol | Reference |
|---|---|---|
| Radioligand Displacement | IC₅₀ via Scatchard plot | |
| Molecular Docking | AutoDock Vina, ΔG < -8 kcal/mol |
Advanced: How to analyze conflicting data in crystallographic studies?
Methodological Answer:
- Thermal Motion Analysis: High displacement parameters (U > 0.1 Ų) suggest disorder; refine using PART instructions in SHELXL .
- Polymorphism Screening: Recrystallize from different solvents (e.g., EtOH vs. CH₂Cl₂) to identify alternative packing motifs .
- Twinned Crystals: Apply TWINABS for data integration if merging Rint > 0.1 .
Advanced: How to troubleshoot low synthetic yields?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., hydrolysis products) and adjust protecting groups .
- Moisture Sensitivity: Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
- Scale-Up Challenges: Transition from batch to flow chemistry for exothermic reactions (e.g., nitrations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
